molecular formula C16H13ClN2O3S B2371531 [2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone CAS No. 331986-16-4

[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone

Cat. No. B2371531
CAS RN: 331986-16-4
M. Wt: 348.8
InChI Key: ZDPRCTFNRLTPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolidine derivatives has been discussed in various studies . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of the compound can be determined using techniques such as NMR and IR spectroscopy . For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . IR spectroscopy can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving thiazolidine derivatives have been studied . The biological activity of these compounds can vary with the position of substituents bound to the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques . For instance, the molecular weight of the compound can be determined . Other properties such as solubility, stability, and reactivity can also be determined.

Scientific Research Applications

Synthesis and Characterization

Novel compounds, including those related to the thiazolidinone and thiophene families, have been synthesized and characterized through advanced techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The structural optimization and vibrational spectra interpretations were conducted using density functional theory (DFT) calculations. These studies provide insights into the structural changes, thermodynamic stability, and reactivity of the compounds, aiding in understanding their antibacterial activities through molecular docking studies (Shahana & Yardily, 2020).

Biological Evaluation and Antibacterial Activity

A series of novel pyrazoline derivatives, synthesized via microwave irradiation methods, demonstrated significant in vivo anti-inflammatory and in vitro antibacterial activities. These compounds, characterized by FTIR, 1H NMR, and mass spectral data, show potential as molecular templates for anti-inflammatory activity, supported by in silico predictions of toxicities and drug score profiles (Ravula et al., 2016).

Antioxidant and Xanthine Oxidase Inhibition

A series of 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides were synthesized and evaluated for their xanthine oxidase (XO) inhibition and antioxidant properties. Some compounds demonstrated potent XO inhibition and antioxidant activities, highlighting their potential as therapeutic agents (Lakshmi Ranganatha et al., 2014).

Corrosion Inhibition

2-(4-(Chloro phenyl)-1H-benzo[d]imidazol)-1-yl)phenyl)methanone (CBIPM) was synthesized and tested as a corrosion inhibitor for mild steel in acidic medium. Electrochemical and spectroscopy measurements indicated good inhibition properties, with an efficiency value reaching 98.9% at 10-3 M concentration, making CBIPM a promising candidate for corrosion protection in industrial applications (Fergachi et al., 2018).

Mechanism of Action

The mechanism of action of thiazolidine derivatives can vary depending on the specific compound and its biological target . For instance, some thiazolidine derivatives have been found to exhibit antimicrobial, anticancer, and other biological activities .

Safety and Hazards

The safety and hazards associated with a compound can be determined using Material Safety Data Sheets (MSDS) . These provide information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . This suggests that thiazolidine derivatives, including “[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone”, could be a useful template for further development and derivatization to get more potent and selective agents .

properties

IUPAC Name

[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c17-13-5-1-12(2-6-13)16-18(9-10-23-16)15(20)11-3-7-14(8-4-11)19(21)22/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPRCTFNRLTPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.